molecular formula C27H30O16 B150290 Kaempferol 3-gentiobioside CAS No. 22149-35-5

Kaempferol 3-gentiobioside

Cat. No. B150290
CAS RN: 22149-35-5
M. Wt: 610.5 g/mol
InChI Key: BITPRCODIALMOV-DEFKTLOSSA-N
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Description

Kaempferol 3-gentiobioside is a flavonoid isolated from C. alata leaves . It has been found to possess antidiabetic activity and activity against α-glucosidase . It displays a carbohydrate enzyme inhibitory effect with an IC50 of 50.0 µM .


Synthesis Analysis

The biosynthesis pathway of kaempferol has been constructed in the budding yeast Saccharomyces cerevisiae to produce kaempferol de novo . In another study, a short and efficient route to kaempferol-3-O-rutinoside, a derivative of kaempferol, has been described .


Molecular Structure Analysis

The molecular formula of Kaempferol 3-gentiobioside is C27H30O16 . Its average mass is 610.518 Da and its monoisotopic mass is 610.153381 Da .


Chemical Reactions Analysis

Kaempferol and its associated compounds have been shown to alter many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . A flavonoid glycoside kaempferol 3-O-gentiobioside was identified as a potent ALK5 inhibitor through directly bound to the ATP-site of ALK5, resulting in the inhibitory effects on phosphorylation and translocation of Smad2 and expression of Smad4 .


Physical And Chemical Properties Analysis

The density of Kaempferol 3-gentiobioside is 1.82±0.1 g/cm3 . Its boiling point is 991.0±65.0 °C .

Scientific Research Applications

Antidiabetic Activity

Kaempferol 3-O-gentiobioside has been identified as a compound with antidiabetic activity . It exhibits inhibitory effects against α-glucosidase, an enzyme involved in the breakdown of carbohydrates. This inhibition helps to manage postprandial blood glucose levels, making it a potential therapeutic agent for diabetes treatment .

Antimicrobial Properties

This flavonoid demonstrates antimicrobial properties , including antibacterial, antifungal, and antiprotozoal activities. It disrupts cell membranes, leading to apoptosis and DNA fragmentation in microbial cells, which could be leveraged in developing new antimicrobial drugs .

Anti-Inflammatory and Immunomodulatory Effects

Kaempferol 3-O-gentiobioside has shown promise in treating inflammation-induced diseases due to its anti-inflammatory properties . It may also exhibit immunomodulatory effects by influencing the production of cytokines such as GM-CSF, which could have implications for cancer treatment and immune system regulation .

Antioxidant Potential

The compound’s antioxidant potential is significant, as it plays a key role in plant defense mechanisms and could be critical for human health in combating oxidative stress-related diseases .

Cancer Therapeutics

Kaempferol 3-O-gentiobioside has been studied for its effects against various cancers. It inhibits the growth of cancer cells, such as human breast cancer MDA-MB-453 cells, by disrupting the cell cycle, indicating its potential as an anticancer agent .

Cardiovascular Disease Prevention

Research suggests that Kaempferol 3-O-gentiobioside may target TGFBR1, a factor involved in the development of atherosclerosis. This indicates its potential use in the prevention and treatment of cardiovascular diseases .

Nanoformulation and Drug Delivery

The compound’s therapeutic properties can be enhanced through nanoformulation strategies . Nanoformulated Kaempferol 3-O-gentiobioside has improved bioavailability and solubility, making it a more effective drug delivery system for targeting various diseases .

Role in Plant Defense and Stress Response

In plants, Kaempferol 3-O-gentiobioside contributes to the defense system, particularly in response to stress conditions. It acts as a deterrent against pests like the white-backed planthopper and inhibits the digestion of plant pathogens, showcasing its importance in agricultural applications .

Mechanism of Action

Kaempferol 3-gentiobioside possesses activity against α-glucosidase and displays a carbohydrate enzyme inhibitory effect with an IC50 of 50.0 µM . It has been identified as a potent ALK5 inhibitor, which results in the inhibitory effects on phosphorylation and translocation of Smad2 and expression of Smad4 .

Future Directions

Kaempferol 3-gentiobioside has multiple therapeutic properties that target a diverse number of diseases and exhibit a specific mechanism of action for each target . It has been suggested that kaempferol can be further explored as a potential drug for treatment purposes for several chronic diseases . The prospects and the possible effective drug delivery for kaempferol are being discussed and emphasized .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-8-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-12(31)5-11(30)6-13(16)40-24(25)9-1-3-10(29)4-2-9/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITPRCODIALMOV-DEFKTLOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309020
Record name Kaempferol 3-O-gentiobioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kaempferol 3-gentiobioside

CAS RN

22149-35-5
Record name Kaempferol 3-O-gentiobioside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22149-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaempferol 3-O-gentiobioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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